molecular formula C8H5F2NO4 B146560 Methyl 2,4-difluoro-5-nitrobenzoate CAS No. 125568-71-0

Methyl 2,4-difluoro-5-nitrobenzoate

Cat. No. B146560
M. Wt: 217.13 g/mol
InChI Key: KLMBOVOUTOBMLS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2,4-difluoro-5-nitrobenzoate has been extensively studied. For instance, the molecular structure of 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed using IR and single-crystal X-ray diffraction studies. The vibrational wavenumbers were computed using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which are in agreement with the experimental data. The stability of the molecule was analyzed using Natural Bond Orbital (NBO) analysis, which showed the presence of hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicated charge transfer within the molecule .

Synthesis Analysis

Synthesis of related compounds involves various reactions under controlled conditions. For example, Methyl 4-methylsulfonyl-2-nitrobenzoate was prepared by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Another compound, Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, was synthesized using a mixture of nitric acid and sulfuric acid for nitration, which resulted in a high yield above 80% and had advantages such as low production cost and high quality .

Chemical Reactions Analysis

The reactivity of these compounds can be complex. For instance, the study of alkyl [(substituted phenylsulfonyl)methyl]-3-nitrobenzoates and their sulfinyl derivatives revealed that the carbon-sulfur bond fission occurs with a 5% sodium hydroxide solution, in addition to the alkaline ester hydrolysis . This indicates that the compounds can undergo multiple reaction pathways, which could be relevant for Methyl 2,4-difluoro-5-nitrobenzoate as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic methods. The IR, NMR, and mass spectra were used to confirm the structure of synthesized esters . The crystal structure of Methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular bifurcated C—H⋯O interactions . Additionally, Methyl 4-hydroxy-3-nitrobenzoate crystallizes with two unique molecules in the asymmetric unit, and the crystal structure features hydrogen bonding and π-stacking interactions .

Scientific Research Applications

Chemical Analysis and Detection

Methyl 2,4-difluoro-5-nitrobenzoate and related compounds are utilized in chemical analyses. Alder, Augenstein, and Rogerson (1978) detailed a gas-liquid chromatographic method to detect residues of similar compounds in various samples, including soybeans and soil, demonstrating the compound's relevance in analytical chemistry (Alder, Augenstein, & Rogerson, 1978).

Biological and Biochemical Applications

Ellman (1959) synthesized a water-soluble aromatic disulfide related to Methyl 2,4-difluoro-5-nitrobenzoate for determining sulfhydryl groups in biological materials, highlighting its utility in biochemical research (Ellman, 1959).

Crystallography and Molecular Structure

Studies by Portilla et al. (2007) on compounds structurally similar to Methyl 2,4-difluoro-5-nitrobenzoate have provided insights into molecular structures and hydrogen bonding, useful in crystallography and molecular engineering (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Synthesis and Chemical Properties

Research by Cai Chun (2004) on the synthesis of related methyl nitrobenzoates has improved understanding of their chemical properties and production processes, which is critical for their application in scientific research (Cai Chun, 2004).

Environmental and Agricultural Studies

Leather and Foy (1977) investigated the metabolism of a compound related to Methyl 2,4-difluoro-5-nitrobenzoate in soil and plants, providing important insights into its environmental behavior and potential agricultural applications (Leather & Foy, 1977).

Electrochemistry and Pesticide Research

Hromadová et al. (2005) explored the electrochemical properties and decomposition reactions of a nitropesticide related to Methyl 2,4-difluoro-5-nitrobenzoate, contributing to the field of electrochemistry and pesticide efficacy (Hromadová, Morkovská, Pospíšil, & Giannarelli, 2005).

Pharmaceutical Research and Quality Control

Gaddam et al. (2020) developed an HPLC method for detecting genotoxic impurities in lenalidomide, including compounds related to Methyl 2,4-difluoro-5-nitrobenzoate, underscoring its significance in pharmaceutical quality control (Gaddam, Kanne, Gundala, Mamilla, & Chinna, 2020).

Safety And Hazards

“Methyl 2,4-difluoro-5-nitrobenzoate” is classified as a potentially hazardous substance. Safety precautions include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

The future directions for “Methyl 2,4-difluoro-5-nitrobenzoate” could involve further exploration of its potential uses in organic synthesis, given its interesting structural features .

properties

IUPAC Name

methyl 2,4-difluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMBOVOUTOBMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466152
Record name Methyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-difluoro-5-nitrobenzoate

CAS RN

125568-71-0
Record name Methyl 2,4-difluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming nitric acid 90% (8.5 mL, 0.19 mol) was added with gentle stirring to concentrated sulfuric acid 98% (125 mL) in a 1 L beaker. After stirring for 10 minutes at room temperature, 2,4-difluorobenzoic acid methyl ester (21.9 g, 0.127 mol) was added dropwise. After the addition, the reaction mixture was allowed to stir gently for 40 minutes at room temperature. The reaction mixture was then poured into ice-H2O (1 L) and stirred for 10 minutes. The mixture was extracted with EtOAc. The layers were separated, and the organic layer was washed sequentially with 1N NaCl, saturated NaHCO3, H2O and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford a yellow residue. This residue was washed with 10% EtOAc/hexane, filtered, and dried to yield a pale yellow solid, 29.0 g (0.133 mol, 82%). mp 78-80° C. Analysis for C8H5F2NO4: Calcd: C, 44.25; H, 2.32; N, 6.45. Found: C, 44.18; H, 2.39; N, 6.14.
Quantity
8.5 mL
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reactant
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125 mL
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21.9 g
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reactant
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[Compound]
Name
ice H2O
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl 2,4-difluorobenzoate (50.0 g, 290.48 mmol, 1.00 equiv) in sulfuric acid (150 ml) was added a solution of potassium nitrate (35.23 g, 348.81 mmol) in sulfuric acid (30 ml) dropwise in an ice-water bath with stirring for 1 h at 0-25° C. The reaction was then quenched by the addition of ice-water. The solids were collected by filtration to afford methyl 2,4-difluoro-5-nitrobenzoate as a white solid (40.0 g, 63%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.23 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

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